![molecular formula C10H11ClN2O2 B1299365 N-[3-(acetylamino)phenyl]-2-chloroacetamide CAS No. 88342-13-6](/img/structure/B1299365.png)
N-[3-(acetylamino)phenyl]-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetanilide, where the acetanilide moiety is substituted with a chloroacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-chloroacetamide typically involves the acylation of 3-aminoacetophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 3-aminoacetophenone and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 3-aminoacetophenone and the base in the solvent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted acetamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and chloroacetic acid.
Oxidation and Reduction: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: 3-(acetylamino)aniline and chloroacetic acid.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
科学研究应用
N-[3-(acetylamino)phenyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Environmental Chemistry: The compound is investigated for its potential use in environmental remediation processes.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
N-[3-(acetylamino)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-(3-acetamidophenyl)-2-chloroacetamide: Similar structure but different substitution pattern.
N-(4-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the para position.
N-(2-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXEGVJCMFKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366618 |
Source


|
| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88342-13-6 |
Source


|
| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
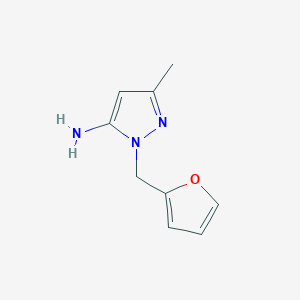
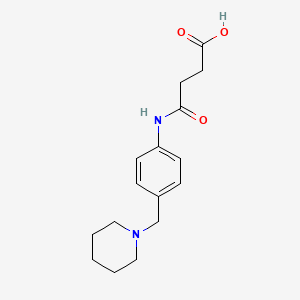
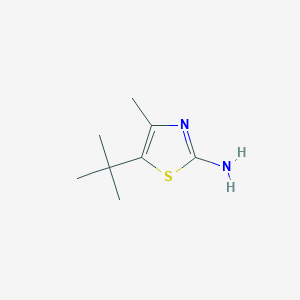
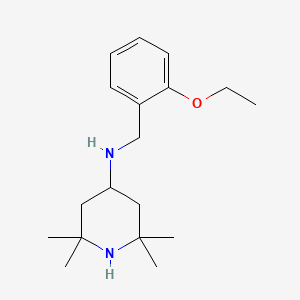
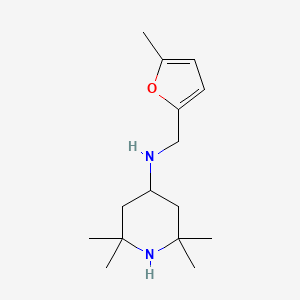

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)


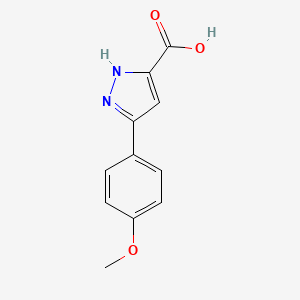
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
